![molecular formula C20H31NOSi B12889174 1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]- CAS No. 138900-59-1](/img/structure/B12889174.png)
1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]- is a synthetic organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of a 4-methoxyphenyl group and a tris(1-methylethyl)silyl group attached to the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]- typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the 4-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a suitable pyrrole derivative is reacted with a 4-methoxyphenyl halide in the presence of a Lewis acid catalyst.
Attachment of the Tris(1-methylethyl)silyl Group: This step involves the silylation of the pyrrole nitrogen using tris(1-methylethyl)silyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl halides can be used in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring or phenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 3-phenyl-1-[tris(1-methylethyl)silyl]-: Lacks the methoxy group on the phenyl ring.
1H-Pyrrole, 3-(4-methylphenyl)-1-[tris(1-methylethyl)silyl]-: Contains a methyl group instead of a methoxy group on the phenyl ring.
1H-Pyrrole, 3-(4-chlorophenyl)-1-[tris(1-methylethyl)silyl]-: Contains a chloro group instead of a methoxy group on the phenyl ring.
Uniqueness
The presence of the 4-methoxyphenyl group in 1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]- imparts unique electronic and steric properties, potentially influencing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and may result in different chemical and biological activities.
Properties
CAS No. |
138900-59-1 |
|---|---|
Molecular Formula |
C20H31NOSi |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)pyrrol-1-yl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H31NOSi/c1-15(2)23(16(3)4,17(5)6)21-13-12-19(14-21)18-8-10-20(22-7)11-9-18/h8-17H,1-7H3 |
InChI Key |
FEJJVWNDTQLZQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



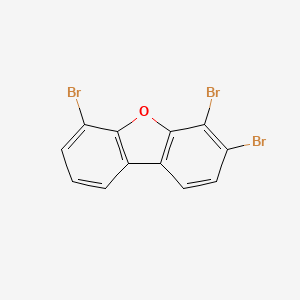

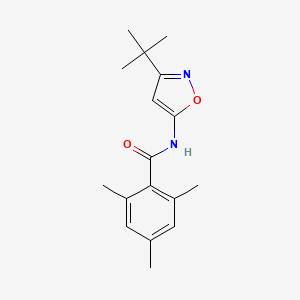
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
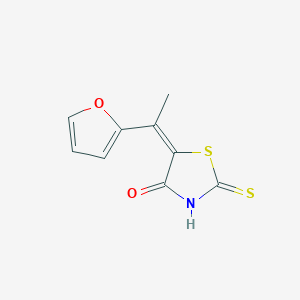
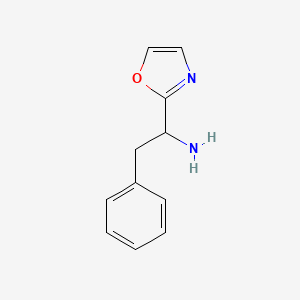
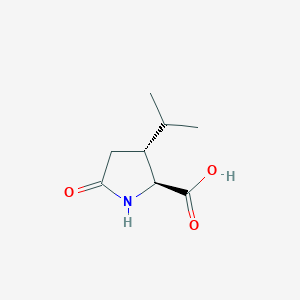
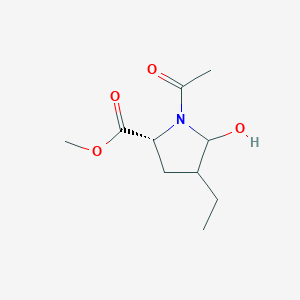


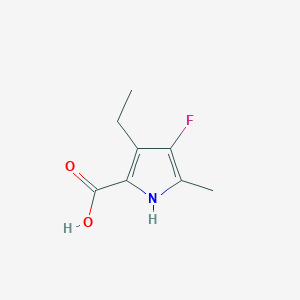
![2-(Carboxy(hydroxy)methyl)-5-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12889189.png)
